molecular formula C16H11F2NO3 B2584406 N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide CAS No. 2034563-33-0

N-([2,2'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide

Cat. No.: B2584406
CAS No.: 2034563-33-0
M. Wt: 303.265
InChI Key: UYNCNOCQDHUROY-UHFFFAOYSA-N
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Description

N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide is a synthetic organic compound that features a bifuran moiety linked to a difluorobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide typically involves the coupling of a bifuran derivative with a difluorobenzoyl chloride. One common method includes the use of 2,2’-bifuran-5-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2,6-difluoroaniline in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety typically yields furan-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring .

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The difluorobenzamide group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,2’-bifuran]-5-ylmethyl)-2,6-difluorobenzamide is unique due to the presence of both bifuran and difluorobenzamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other related compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

2,6-difluoro-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO3/c17-11-3-1-4-12(18)15(11)16(20)19-9-10-6-7-14(22-10)13-5-2-8-21-13/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNCNOCQDHUROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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